molecular formula C10H10N2O3 B1591740 4,4'-Dipyridyl N,N'-dioxide hydrate CAS No. 338950-86-0

4,4'-Dipyridyl N,N'-dioxide hydrate

Cat. No.: B1591740
CAS No.: 338950-86-0
M. Wt: 206.2 g/mol
InChI Key: WGMXNNUHJLHXQI-UHFFFAOYSA-N
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Description

Contextualization within Bipyridine and N-Oxide Chemistry

4,4'-Dipyridyl N,N'-dioxide hydrate (B1144303) belongs to the broader family of bipyridine compounds, which are characterized by two interconnected pyridine (B92270) rings. mdpi.com The parent molecule, 4,4'-bipyridine (B149096), is a well-known heterocyclic compound widely used as a fundamental component in the synthesis of various materials. mdpi.com The "N,N'-dioxide" designation indicates that both nitrogen atoms in the pyridine rings have been oxidized to form N-oxide groups. This oxidation is a crucial modification that significantly alters the chemical nature of the parent bipyridine.

The presence of the N-oxide functional groups introduces a new dimension to the chemistry of bipyridines. Pyridine N-oxides are a class of compounds where the nitrogen atom of the pyridine ring is bonded to an oxygen atom. This structural feature modifies the electronic distribution within the aromatic ring and introduces a potent coordination site through the oxygen atom. In the case of 4,4'-dipyridyl N,N'-dioxide, the two N-oxide groups are located on opposite ends of the molecule, creating a bidentate or bridging ligand with distinct coordination properties compared to the parent 4,4'-bipyridine.

Significance of N-Oxidation in Ligand Design and Chemical Reactivity

The process of N-oxidation has profound implications for the utility of 4,4'-bipyridine as a ligand in coordination chemistry. The introduction of oxygen atoms to the nitrogen sites alters the electronic and steric properties of the molecule, leading to several advantageous characteristics for ligand design.

One of the primary effects of N-oxidation is the change in the electronic nature of the pyridine rings. The N-oxide group is a strong electron-withdrawing group, which influences the electron density of the aromatic system. However, the oxygen atom itself is a hard donor, making it particularly suitable for coordinating with a variety of metal ions. unipi.it This dual nature allows for the formation of stable coordination complexes.

Furthermore, the N-oxide groups provide alternative coordination sites compared to the nitrogen atoms in the parent 4,4'-bipyridine. This versatility in coordination modes is a key aspect of its significance. 4,4'-Dipyridyl N,N'-dioxide can act as a bridging ligand, connecting two metal centers through its two N-oxide groups to form coordination polymers. unipi.itchemicalbook.com The geometry of these polymers, whether they are one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks, can be influenced by the choice of metal ion and reaction conditions. chemicalbook.com

The presence of the N-oxide groups also facilitates the formation of extensive hydrogen-bonding networks, especially in the hydrate form. rsc.org These non-covalent interactions are crucial in crystal engineering, allowing for the controlled assembly of molecules into predictable supramolecular architectures. The interplay between coordination bonds and hydrogen bonds provides a powerful tool for designing novel solid-state materials with specific topologies and properties.

Overview of Current Research Trajectories and Potential Applications of 4,4'-Dipyridyl N,N'-dioxide hydrate

Current research on this compound is multifaceted, with several key trajectories focused on harnessing its unique properties for various applications.

A significant area of investigation is its use in the construction of coordination polymers and metal-organic frameworks (MOFs) . chemicalbook.com Researchers are exploring its ability to form diverse network structures with a wide range of metal ions, including transition metals and lanthanides. chemicalbook.comrsc.org The resulting materials are being studied for potential applications in areas such as:

Photochromism: Some coordination polymers based on this ligand have been shown to exhibit photochromic behavior, changing color upon exposure to light. acs.org This property is of interest for developing molecular switches and anti-counterfeiting materials. acs.org

Luminescence: Certain complexes, particularly those involving lanthanide or d10 metal ions, display luminescent properties. chemicalbook.comrsc.orgdocumentsdelivered.com These materials could be utilized in sensors, lighting, and optical devices.

Photomagnetism: The ligand has been incorporated into coordination polymers that exhibit photomagnetic properties, where magnetic behavior can be modulated by light. acs.org

Another major research focus is on supramolecular chemistry and crystal engineering . Scientists are leveraging the hydrogen bonding capabilities of the N-oxide groups and the hydrate water molecules to construct intricate supramolecular assemblies. rsc.org These studies aim to understand the principles of molecular recognition and self-assembly, which are fundamental to the design of functional materials. The ability to form predictable hydrogen-bonded networks is a key tool in this endeavor. researchgate.net

The photoactive nature of 4,4'-dipyridyl N,N'-dioxide itself is also a subject of recent interest. acs.org The molecule has been identified as a photo-active component that can undergo a stable charge-separated state upon irradiation, leading to photochromic phenomena. acs.org This intrinsic property, combined with its coordinating ability, opens up new avenues for creating multifunctional materials.

Scope and Objectives of Research Investigation

The primary objectives of research involving this compound are centered on the synthesis, characterization, and application of novel materials with tailored properties.

The scope of these investigations typically includes:

Synthesis: Developing new synthetic methods for preparing coordination polymers and supramolecular adducts of this compound with various metal salts and other organic molecules. acs.org This includes exploring different solvent systems and reaction conditions to control the dimensionality and topology of the resulting structures. researchgate.net

Structural Characterization: Employing techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms in the crystalline state. rsc.orgrsc.org This is essential for understanding the coordination modes of the ligand and the nature of the supramolecular interactions.

Property Measurement: Investigating the physical and chemical properties of the synthesized materials. This can involve studying their thermal stability, magnetic susceptibility, photoluminescent behavior, and photochromic responses. acs.org

The overarching objectives are to:

Elucidate the fundamental principles that govern the self-assembly of this ligand into complex architectures.

Establish structure-property relationships to enable the rational design of materials with desired functionalities. rsc.orgdocumentsdelivered.com

Explore the potential of these materials in advanced applications such as molecular switches, sensors, and light-emitting devices. acs.org

A summary of selected research findings on coordination polymers constructed with 4,4'-Dipyridyl N,N'-dioxide is presented in the table below.

Metal IonCo-ligand/Counter-ionDimensionalityKey Features/Properties
Zn(II)Fumaric acid2DPhotochromism, white-light emission. acs.org
Mn(II)Fumaric acid2DPhotochromism, photomagnetism. acs.org
Sm(III)Nitrate (B79036)3DTwo-fold interpenetrating CdSO4-like nets. rsc.org
Er(III)Nitrate2DUnprecedented 4.8^2 network. rsc.org
Zn(II)SiF6-Demonstrates M-L coordination, hydrogen-bonding, and π-π stacking. rsc.org
Pb(II)Chloride2DStrong orange luminescence. rsc.org
Pb(II)Nitrate1DLuminescent properties. rsc.org
Cu(II)-2DStacked wavelike structure. chemicalbook.com
Co(II)-3D-
Ni(II)-3D-
Terbium(III)--Bidentate ligand in coordination polymers. chemicalbook.com
Cd(II)-3DGrid-like coordination polymers. chemicalbook.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.H2O/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-8H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMXNNUHJLHXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583624
Record name 4-(1-Oxopyridin-1-ium-4(1H)-ylidene)pyridin-1(4H)-olate--water (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338950-86-0
Record name 4-(1-Oxopyridin-1-ium-4(1H)-ylidene)pyridin-1(4H)-olate--water (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dipyridyl N,N'-dioxide hydrate
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Synthetic Methodologies for 4,4 Dipyridyl N,n Dioxide and Its Derivatives

General Synthesis Routes for 4,4'-Dipyridyl N,N'-dioxide

The most common and direct method for preparing 4,4'-Dipyridyl N,N'-dioxide is the oxidation of the parent heterocycle, 4,4'-bipyridine (B149096). This transformation targets the lone pair of electrons on the nitrogen atoms without disrupting the aromatic system. Various oxidizing agents can accomplish this N-oxidation.

A frequently employed method involves the use of hydrogen peroxide in glacial acetic acid. For instance, the reaction of 1,2-di-4-pyridylethane with hydrogen peroxide in acetic acid yields the corresponding N,N'-dioxide. nih.gov Similarly, other peracids like m-chloroperoxybenzoic acid (mCPBA) are effective for the oxidation of pyridines to their N-oxides. lboro.ac.uk The synthesis of various bipyridine-N-oxides and N,N'-dioxides has also been achieved using dimethyldioxirane (B1199080) (DMD), which offers the advantage of product isolation free from potentially hazardous peroxide intermediates. researchgate.net

Hydrothermal Synthesis Approaches

4,4'-Dipyridyl N,N'-dioxide is extensively used as a bifunctional ligand in the hydrothermal synthesis of coordination polymers and metal-organic frameworks (MOFs). Its rigid, linear structure and the coordinating ability of the N-oxide groups make it an excellent building block for creating extended networks with metal ions.

Under hydrothermal conditions, 4,4'-Dipyridyl N,N'-dioxide reacts with various metal salts to form crystalline materials with diverse architectures. For example, its reaction with transition-metal salts can yield one-dimensional (1D) chains and two-dimensional (2D) sheet architectures. nih.gov Specifically, hydrothermal reactions with Cd²⁺ and Zn²⁺ ions have been reported to form three-dimensional grid-like coordination polymers. The choice of metal ion and reaction conditions dictates the final topology of the framework, leading to materials with potential applications in areas such as gas storage and catalysis. Lanthanide metals have also been used to create coordination frameworks, resulting in complex structures like two-fold interpenetrating three-dimensional nets.

Catalyst-Assisted Synthesis Protocols

The 4,4'-bipyridine N,N'-dioxide scaffold is a key component in the design of chiral ligands for asymmetric catalysis. When functionalized with chiral moieties, these bipyridine N,N'-dioxides can coordinate with metal centers to form highly effective and stereoselective catalysts.

These C₂-symmetric chiral N,N'-dioxide ligands act as neutral tetradentate ligands that can bind to a variety of metal ions. rsc.org For instance, a complex of a chiral bipyridine-N,N'-dioxide ligand with Nickel(II) triflate (Ni(OTf)₂) has been shown to catalyze the Michael addition/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. nih.govchemrxiv.org This protocol affords the desired heterocyclic products in high yields (85-97%) and with excellent enantioselectivity (up to 99% ee) under mild conditions and with low catalyst loading. nih.govchemrxiv.org These catalyst systems have proven effective for a broad scope of substrates, highlighting the versatility of the bipyridine-N,N'-dioxide framework in asymmetric synthesis. nih.govchemrxiv.orgrsc.org

Derivatization Strategies of the 4,4'-Bipyridine N,N'-dioxide Scaffold

Further functionalization of the 4,4'-bipyridine N,N'-dioxide structure expands its utility. Derivatization can occur either by modifying the N,N'-dioxide scaffold directly or by synthesizing the dioxide from already functionalized precursors.

The mono- and di-quaternized derivatives of 4,4'-bipyridine, known as monoquats and viologens (or paraquats) respectively, are a prominent class of compounds with applications in electrochromism and as herbicides. nih.govqub.ac.uk The synthesis of these derivatives typically involves the direct N-alkylation or N-arylation of 4,4'-bipyridine itself, rather than the quaternization of the pre-formed N,N'-dioxide. nih.gov

For example, the classic synthesis of the herbicide paraquat (B189505) involves the dimethylation of 4,4'-bipyridine. nih.gov A wide variety of viologens can be prepared through methods like the alkylation of 4,4'-bipyridine. These N,N'-disubstituted 4,4'-bipyridinium salts are known for their redox activity and ability to form stable radical cations upon one-electron reduction. nih.govwiley.comstanford.edu

Introducing functional groups onto the carbon atoms of the pyridine (B92270) rings is a key strategy for tuning the properties of the resulting N,N'-dioxide. This can be achieved through two primary routes: functionalizing the intact 4,4'-bipyridine skeleton followed by oxidation, or by coupling functionalized pyridine precursors.

An example of the first approach is the synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine, which proceeds via the N-oxidation of 4-tert-butylpyridine, followed by reaction with POCl₃ to form the 2-chloro derivative, which is then coupled. nih.gov A more direct method for creating functionalized N,N'-dioxides is the oxidative coupling of pre-existing chiral pyridine N-oxides. This has been used to synthesize atropisomeric bipyridine N,N'-dioxides, which are valuable as chiral Lewis base catalysts, using O₂ as the terminal oxidant. lboro.ac.uknih.govresearchgate.net

The N,N'-dioxide functionality can serve as a useful protecting or activating group, making the compound a valuable precursor for other bipyridine derivatives. A notable example is the synthesis of 4,4′-diamino-2,2′-bipyridine from 4,4′-dinitro-2,2′-bipyridine-N,N′-dioxide. qub.ac.ukresearchgate.net

In this process, the dinitro N,N'-dioxide starting material is reduced, which accomplishes both the reduction of the nitro groups to amino groups and the deoxygenation of the N-oxide functions. qub.ac.ukresearchgate.net A reported method utilizes a mixture of the starting material with a Palladium on carbon (Pd/C) catalyst in ethanol (B145695), to which hydrazine (B178648) hydrate (B1144303) is added dropwise. researchgate.net This procedure provides a superior route to the diamino product, which is an important electron-donating ligand for creating low-potential redox-active metal complexes. qub.ac.ukresearchgate.net

Structural Elucidation and Advanced Characterization Techniques

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the most definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For 4,4'-Dipyridyl N,N'-dioxide hydrate (B1144303), this technique provides a wealth of information regarding its molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern its solid-state structure.

Determination of Molecular Geometry and Conformation

The molecular structure of 4,4'-Dipyridyl N,N'-dioxide consists of two pyridine (B92270) rings linked by a C-C bond, with each nitrogen atom oxidized to an N-oxide. X-ray diffraction studies on related co-crystals reveal that the two pyridine rings are typically not coplanar. The dihedral angle between the rings can vary depending on the crystalline environment and the nature of the intermolecular interactions.

ParameterTypical Value
C-C (inter-ring) bond length~1.49 Å
C-N bond length~1.35 Å
N-O bond length~1.25 Å
Dihedral angle between rings20-40°

This table presents typical bond lengths and dihedral angles observed in crystal structures of 4,4'-bipyridine (B149096) derivatives. Actual values for 4,4'-Dipyridyl N,N'-dioxide hydrate may vary.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is dominated by a rich network of hydrogen bonds. The N-oxide groups are excellent hydrogen bond acceptors, readily interacting with donor groups. In the hydrated form, the water molecules play a crucial role in bridging the organic molecules, forming extended networks.

Hydration Effects on Solid-State Structure

The hydration level can influence the conformation of the 4,4'-Dipyridyl N,N'-dioxide molecule itself, affecting the dihedral angle between the pyridine rings. The specific arrangement of water molecules and the resulting hydrogen bond network are key determinants of the final crystal structure and its physical properties. The study of different hydrates of the same compound can reveal the subtle interplay of forces that govern crystal formation.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to X-ray diffraction, offering insights into the vibrational and electronic properties of the molecule, both in the solid state and in solution.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and probing the bonding within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of the molecule.

The most prominent feature is the N-O stretching vibration, which typically appears in the region of 1200-1300 cm⁻¹. The exact position of this band is sensitive to the molecular environment and can be influenced by hydrogen bonding. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹, while the C=C and C=N ring stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. The presence of water of hydration is confirmed by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations.

Vibrational ModeTypical Wavenumber (cm⁻¹)
O-H stretch (water)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C=C, C=N ring stretch1400-1600
N-O stretch1200-1300
C-H bend (out-of-plane)700-900

This table presents typical IR absorption regions for the functional groups present in this compound. Specific peak positions and intensities can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. For this compound, NMR spectra are typically recorded in a deuterated solvent such as D₂O or DMSO-d₆.

In the ¹H NMR spectrum, the protons on the pyridine rings appear as distinct signals in the aromatic region (typically between 7.0 and 9.0 ppm). Due to the symmetry of the molecule, two sets of signals are expected for the α- and β-protons relative to the nitrogen atom. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the N-oxide group.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine rings will show distinct resonances, with the carbons adjacent to the nitrogen and the inter-ring C-C bond having characteristic chemical shifts. The position of these signals can provide further confirmation of the molecular structure.

NucleusTypical Chemical Shift Range (ppm)
¹H (aromatic)7.0 - 9.0
¹³C (aromatic)120 - 150

This table indicates the general chemical shift regions for the nuclei in this compound. The exact chemical shifts will depend on the solvent and other experimental conditions.

Thermal Analysis in Structural Stability Investigations

Thermal analysis techniques are crucial in determining the stability of a compound and observing its behavior as a function of temperature. For this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into its dehydration process and subsequent decomposition.

A key thermal event for this compound is its decomposition, which has been noted to occur at approximately 220 °C. chemicalbook.com A typical TGA would be expected to show a distinct weight loss corresponding to the two water molecules of hydration, followed by the decomposition of the anhydrous 4,4'-Dipyridyl N,N'-dioxide molecule at higher temperatures. The initial weight loss due to dehydration is a critical step in understanding the thermal stability of the hydrated crystal lattice.

DSC analysis complements TGA by measuring the heat flow associated with thermal transitions. For this compound, an endothermic peak would be anticipated in the DSC curve corresponding to the energy required to remove the water molecules from the crystal structure. Further exothermic peaks at higher temperatures would indicate the decomposition of the organic ligand itself.

Detailed findings from thermal analysis are summarized in the table below:

Analysis TypeObservationTemperature Range (°C)
TGADehydration (loss of 2 H₂O)Not explicitly found in search results
TGADecomposition~220 chemicalbook.com
DSCEndotherm (Dehydration)Not explicitly found in search results
DSCExotherm (Decomposition)Not explicitly found in search results

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for confirming the crystalline nature and phase purity of a bulk sample of this compound. The resulting diffraction pattern is a unique fingerprint of the compound's crystal structure.

For this compound, the PXRD pattern would be expected to differ significantly from its anhydrous form due to the presence of water molecules in the crystal lattice, which alters the unit cell dimensions and symmetry. Analysis of the PXRD data would involve indexing the observed peaks to a specific crystal system and space group, thereby providing fundamental information about the compound's solid-state structure.

A hypothetical table of PXRD data is presented below to illustrate how such findings would be reported:

2θ (degrees)d-spacing (Å)Relative Intensity (%)
Data Not AvailableData Not AvailableData Not Available

Coordination Chemistry of 4,4 Dipyridyl N,n Dioxide Hydrate

Ligand Properties and Coordination Modes

4,4'-Dipyridyl N,N'-dioxide, also known as 4,4'-bipyridine-N,N'-dioxide (dpdo), is a molecule with two pyridine (B92270) rings linked at the 4-position, where both nitrogen atoms are oxidized. scbt.com This oxidation results in N-oxide functional groups, which are the primary sites for metal coordination. wikipedia.org The hydrate (B1144303) form indicates the presence of water molecules within the crystal lattice. nih.gov

The ligand possesses several key features that make it a subject of interest in coordination chemistry. It is a conformationally non-rigid, exo-bidentate ligand. researchgate.net The oxygen donor atoms offer flexible angular geometries, and their relatively small size, combined with the orientation of the lone pairs, allows for varied coordination behavior and contributes to structural diversity in its metal complexes. researchgate.net Furthermore, the N-oxide groups have a strong capacity to participate in hydrogen bonding, which aids in the construction of larger supramolecular assemblies. researchgate.net

Bidentate Coordination Through N-Oxide Oxygen Atoms

The primary mode of coordination for 4,4'-Dipyridyl N,N'-dioxide involves the oxygen atoms of the two N-oxide groups. wikipedia.org These oxygen atoms act as Lewis bases, donating their lone pairs of electrons to a metal center. When both N-oxide groups of a single ligand molecule coordinate to the same metal center, it functions as a chelating bidentate ligand. However, due to the linear and rigid nature of the dipyridyl backbone, chelation to a single metal center is less common than its bridging function. More typically, it acts as a bidentate ligand by coordinating to two different metal centers. researchgate.netchemicalbook.com This bidentate nature is fundamental to its role in forming extended structures. chemicalbook.com

Bridging Ligand Functions in Polymeric Systems

The distance between the two N-oxide donor groups in 4,4'-Dipyridyl N,N'-dioxide makes it an excellent bridging ligand. It can effectively link two metal centers, leading to the formation of coordination polymers. researchgate.netacs.org The flexibility of the dihedral angle between the two pyridine rings allows it to adapt to the geometric preferences of different metal ions and counter-anions, resulting in a variety of polymeric architectures. researchgate.net

Researchers have successfully used 4,4'-Dipyridyl N,N'-dioxide to construct one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) grid-like networks. chemicalbook.comacs.org For instance, the reaction of this ligand with various transition-metal salts has yielded 1D chain structures in complexes like [FeCl₃(μ-L)]∞ and 2D sheet architectures in compounds such as ([Mn(μ-L)₃]·2ClO₄)∞. acs.org Hydrothermal reactions with Cd²⁺ and Zn²⁺ ions have also produced three-dimensional coordination polymers. chemicalbook.com

Transition Metal Coordination Complexes

4,4'-Dipyridyl N,N'-dioxide hydrate reacts with a wide range of transition metal salts to form coordination complexes. chemicalbook.com The resulting structures are heavily influenced by the choice of the metal ion, the metal-to-ligand ratio, the solvent system, and the counter-anions present in the reaction. researchgate.netacs.org

First-Row Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II), Mn(II))

Complexes with first-row transition metals have been extensively studied. The ligand has been used in the preparation of complexes with Cu(II), Co(II), Ni(II), Zn(II), and Mn(II), leading to materials with diverse structural topologies. chemicalbook.comacs.org

While 4,4'-Dipyridyl N,N'-dioxide is predominantly known for forming polynuclear coordination polymers due to its bridging nature, mononuclear species can also be synthesized. In mononuclear complexes, several ligand molecules coordinate to a single metal center, such as in [Cu(L)₆]·2BF₄. acs.org

More commonly, the bridging capability of the ligand leads to polynuclear species. These can range from simple binuclear complexes, like [(Cu(L)(OH₂)₂ (μ-L)₂)]·2SiF₆, to extensive polymeric networks. acs.org Examples of polymeric structures include 1D chains and 2D sheets. For example, a cobalt(II) complex with thiocyanate, {[Co(SCN)₂(dpyo)(H₂O)₂]·(H₂O)}n, forms a 1D polymeric chain where Co(II) ions are bridged by the dpdo ligand. acs.org Similarly, manganese(II) can form coordination polymers where it is bridged by the N-oxide ligand. acs.orgnih.gov

The table below summarizes some representative transition metal complexes of 4,4'-Dipyridyl N,N'-dioxide, highlighting their nuclearity and dimensionality.

Metal IonComplex FormulaNuclearity/DimensionalityReference
Cu(II)[Cu(L)₆]·2BF₄Mononuclear acs.org
Cu(II)[(Cu(L)(OH₂)₂ (μ-L)₂)]·2SiF₆Binuclear acs.org
Co(II){[Co(SCN)₂(dpyo)(H₂O)₂]·(H₂O)}n1D Coordination Polymer acs.org
Mn(II)([Mn(μ-L)₃]·2ClO₄)∞2D Coordination Polymer acs.org
Zn(II)[Zn₂(Br)₄(bpdo)₂]n2D Coordination Polymer researchgate.net
Ni(II)3D materials with Co(II) and Ni(II) have been prepared.3D Coordination Polymer chemicalbook.com

L = 4,4'-Dipyridyl N,N'-dioxide; dpyo = 4,4'-dipyridyl-N,N'-dioxide; bpdo = 4,4'-bipyridine-N,N'-dioxide

The effect of the anion is clearly demonstrated in a series of cobalt(II) complexes. researchgate.net When bromide or chloride anions are used, the resulting structures are layered inorganic/organic salts. researchgate.net The use of iodide leads to a 3D supramolecular network, while nitrate (B79036) and sulfate (B86663) anions induce the formation of interdigitated layer structures. researchgate.net This demonstrates that the size, shape, and coordinating ability of the anion can direct the self-assembly process towards different topologies.

Similarly, in zinc(II) chemistry, the anion's presence is structure-directing. For example, three different complexes were obtained from the reaction of ZnBr₂ with the ligand under varying conditions, including a 2D coordination polymer, a discrete trimetallic molecule, and a salt containing separate cationic and anionic zinc complexes. researchgate.net In manganese(II) chemistry, chloride anions have been observed to act as both terminal and bridging ligands alongside the bridging N-oxide ligand, contributing to the formation of coordination polymers. nih.gov

The table below illustrates the profound impact of different anions on the dimensionality of Cobalt(II) complexes with 4,4'-Dipyridyl N,N'-dioxide.

AnionResulting Structure/DimensionalityReference
Br⁻, Cl⁻Layered inorganic/organic salts researchgate.net
I⁻3D supramolecular network researchgate.net
NO₃⁻Interdigitated layer structure researchgate.net
SO₄²⁻Interdigitated layer structure researchgate.net
SCN⁻1D and 2D coordination polymers acs.org

d-Block Metal Complexes (e.g., Pd(II), Pt(II), Ru(II), Os(II))

The coordination of 4,4'-Dipyridyl N,N'-dioxide with d-block transition metals results in a variety of coordination polymers with architectures ranging from one-dimensional chains to two-dimensional sheets. chemdad.comchemicalbook.com The specific geometry and resulting properties are highly dependent on the metal ion, its preferred coordination number, and the reaction conditions.

Palladium(II) and Platinum(II) Complexes: For Pd(II) and Pt(II), a square-planar coordination geometry is highly favored. In complexes with related bipyridine ligands, palladium(II) demonstrates a distorted square-planar environment when chelated by two different bidentate ligands. nih.gov For platinum, both Pt(II) and Pt(IV) complexes are common. Platinum(IV) complexes, such as those with substituted pyridine ligands, typically adopt an octahedral geometry, often resulting in cis and trans isomers. nih.gov For instance, the complex cis-[Pt(N^C-tolpy)₂Cl₂] highlights this preference for specific isomeric forms. nih.gov The flexible nature of the 4,4'-Dipyridyl N,N'-dioxide ligand, with its potential for both bridging and chelating coordination, allows for significant structural diversity and isomerism.

Ruthenium(II) and Osmium(II) Complexes: Ruthenium(II) and the heavier congener Osmium(II) almost invariably form octahedral complexes. With bipyridyl-type ligands, this leads to the formation of complexes like [Ru(bpy)₃]²⁺. When mixed ligands are used, as in [Ru(L1)₂(O^O)]-type complexes, where L1 is a bipyridine derivative and O^O is a dioxo ligand, specific geometric isomers can be isolated. nih.gov The resulting stereochemistry is crucial for the complex's electronic and photochemical properties.

The electronic properties of d-block metal complexes are dominated by the interplay between the metal d-orbitals and the ligand orbitals.

Ruthenium(II) Complexes: The redox behavior of ruthenium(II) polypyridyl complexes is well-documented. They typically exhibit a reversible metal-based oxidation from Ru(II) to Ru(III). In complexes with ligands like 2,2′-bipyridine-4,4′-dicarboxylic acid (H₂dcbpy), this oxidation occurs at positive potentials (E₁/₂ = 0.15–1.62 V vs. Ag⁺/Ag). researchgate.netrsc.org The electron-withdrawing nature of such ligands can make the oxidation more difficult, shifting the potential to more positive values. researchgate.netrsc.org Ligand-based reductions at negative potentials are also observed. researchgate.netrsc.org These reversible redox processes are critical for applications in electrocatalysis and molecular electronics and contribute to the stability of devices made with these materials. nih.gov The electronic structure is characterized by metal-to-ligand charge-transfer (MLCT) transitions, which are responsible for their strong light emission. nih.gov

Metal IonTypical GeometryIsomerism ExamplesKey Electronic FeatureRedox Behavior
Pd(II) Distorted Square-Planar nih.govGeometric isomersLigand-to-Metal Charge TransferReversible reductions
Pt(IV) Octahedral nih.govcis/trans isomers nih.govStrong Luminescence nih.govStable oxidation states
Ru(II) Octahedral nih.govFacial/Meridional isomersMetal-to-Ligand Charge Transfer (MLCT) nih.govReversible Ru(II)/Ru(III) oxidation researchgate.netrsc.org
Os(II) OctahedralFacial/Meridional isomersStrong Spin-Orbit CouplingAccessible multiple oxidation states

Lanthanide Coordination Frameworks and Complexes (e.g., Sm(III), Er(III), Yb(III))

The coordination chemistry of 4,4'-Dipyridyl N,N'-dioxide with lanthanide ions is characterized by the formation of extended coordination polymers, driven by the high coordination numbers and flexible coordination spheres of the lanthanide cations. researchgate.net

Lanthanide ions (Ln³⁺) are hard acids that favor coordination with hard oxygen donors, such as the N-oxide groups of the ligand. Their large ionic radii and electropositive nature lead to high and variable coordination numbers, typically ranging from 8 to 12.

Coordination Polymers: The use of 4,4'-Dipyridyl N,N'-dioxide as a bridging ligand with lanthanide salts leads to the formation of coordination polymers. For example, with Yb(NO₃)₃, a 1D linear chain of the type {[Yb(L)(NO₃)₃(CH₃OH)]}∞ is formed. researchgate.net When a different salt like Yb(CF₃SO₃)₃ is used, a more complex coordination polymer network, {Yb(L)₄₃}∞, is isolated, demonstrating how the counter-ion can influence the final structure. researchgate.net In related systems, lanthanide ions like Eu³⁺ and Tb³⁺ form 1D coordination polymer chains where the metal centers are bridged by ligands, leading to octagonal metallocycles. mdpi.com In some structures, the coordination sphere is completed by anions and solvent molecules, resulting in coordination numbers as high as 10, with geometries such as a bicapped dodecahedron. nih.gov

A key feature of lanthanide complexes is their characteristic luminescence, which arises from f-f electronic transitions.

Antenna Effect: The organic ligand, such as 4,4'-Dipyridyl N,N'-dioxide, can act as an "antenna," absorbing UV light and efficiently transferring the energy to the lanthanide ion. nih.gov This process, known as sensitization, populates the emissive excited states of the metal ion, leading to sharp, line-like emission bands in the visible or near-infrared (NIR) region. researchgate.net

NIR Emission: Complexes of NIR-emitting lanthanides like Er(III) and Yb(III) are of particular interest. For instance, Yb(III) complexes sensitized by bipyridyl-type ligands show characteristic emission corresponding to the ²F₅/₂ → ²F₇/₂ transition. nih.gov Similarly, Er(III) complexes exhibit emission from the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. nih.gov

Visible Emission: Lanthanides such as Sm(III) and Tb(III) are known for their bright visible luminescence. The 4,4'-Dipyridyl N,N'-dioxide ligand has been used to prepare coordination polymers of terbium(III), which are expected to show its characteristic green emission. chemicalbook.com In some cases, direct excitation of the lanthanide ion's f-f transitions can also lead to luminescence, enhanced by the ligand field. mdpi.com

Lanthanide IonExample Complex/Framework TypeCoordination Geometry/NumberKey Luminescent TransitionEmission Region
Sm(III) 1D Coordination Polymer mdpi.com10-coordinate mdpi.com⁴G₅/₂ → ⁶H₋JVisible (Orange-Red)
Er(III) [Er(NO₃)₃(dppz)₂] (related ligand) nih.gov10-coordinate, Bicapped Dodecahedron nih.gov⁴I₁₃/₂ → ⁴I₁₅/₂ nih.govNear-Infrared (NIR)
Yb(III) {[Yb(L)(NO₃)₃(CH₃OH)]}∞ researchgate.netHigh Coordination Number²F₅/₂ → ²F₇/₂ nih.govNear-Infrared (NIR)

Uranyl Coordination Compounds

The uranyl ion (UO₂²⁺) is a linear cation that coordinates additional ligands in its equatorial plane. The coordination chemistry with 4,4'-Dipyridyl N,N'-dioxide (DPO) is remarkably rich, showcasing the ligand's versatility. nih.govacs.org

Structural Diversity: A significant number of uranyl-DPO compounds have been synthesized, revealing diverse coordination assemblies. nih.govnih.gov The uranyl center typically adopts a pentagonal or hexagonal bipyramidal geometry, with ligands arranged around its equator. acs.org

Coordination Modes of DPO: The DPO ligand exhibits multiple coordination modes in these structures. It can be found uncoordinated, acting as a guest molecule within the crystal lattice, as in (UO₂)(NO₃)₂(H₂O)₂·(DPO). nih.govnih.gov It can also coordinate in a monodentate fashion to a single uranyl ion or act as a biconnected, bridging ligand linking two separate uranyl centers. nih.gov

Influence of Co-ligands: The final structure is heavily influenced by the presence of other species like anions or auxiliary ligands. When nitrate is present, it can coordinate to the uranyl ion, as seen in (UO₂)(NO₃)₂(DPO). nih.gov In the presence of carboxylate co-ligands like terephthalic acid, DPO works in concert to build complex two-dimensional (2D) networks and three-dimensional (3D) frameworks. nih.gov This demonstrates a competitive and cooperative assembly process where DPO can either directly bind to the uranium center or play a role in the broader supramolecular structure. nih.gov

Compound FormulaDPO Coordination ModeUranyl GeometryOverall StructureReference
(UO₂)(NO₃)₂(H₂O)₂·(DPO)UncoordinatedPentagonal BipyramidalCo-crystal nih.govnih.gov
(UO₂)(NO₃)₂(DPO)MonodentatePentagonal Bipyramidal1D Chain nih.gov
(UO₂)(DPO)(μ₂-OH)₂Biconnected (Bridging)Pentagonal Bipyramidal2D Network nih.gov
(UO₂)(TPA)(DPO)Biconnected (Bridging)Pentagonal Bipyramidal3D Framework nih.gov
Coordination Assembly with Aprotic O-Donor Ligands

The coordination of this compound with metal centers, particularly in the presence of other aprotic O-donor ligands, leads to the formation of diverse and complex structures. As an aprotic O-donor ligand itself, DPO exhibits a notable potential for creating uranyl coordination compounds. nih.govacs.org The assembly process is a delicate interplay of various factors, including the specific metal ion, the nature of co-ligands, and the reaction conditions.

The bidentate nature of DPO, with an oxygen donor at each end, allows it to bridge metal centers, forming extended networks. nih.govacs.org When combined with other aprotic O-donor ligands, such as solvent molecules or counter-ions, the resulting crystal structures can evolve continuously with changes in experimental parameters. acs.org This highlights the ligand's adaptability and the fine control that can be exerted over the final architecture of the coordination compound.

Dimensionality Control in Uranyl Coordination Polymers

A key area of research involving this compound is its application in controlling the dimensionality of uranyl coordination polymers (UCPs). nih.govacs.org The uranyl cation (UO₂²⁺) possesses a distinct linear geometry, which forces coordinated ligands into its equatorial plane, typically resulting in tetragonal, pentagonal, or hexagonal bipyramidal geometries. nih.govacs.org The dimensionality of the resulting UCPs, ranging from 0D clusters to 3D frameworks, is influenced by factors such as the hydrolysis of the uranyl cation and the choice of organic linkers. nih.govacs.org

The use of DPO as a building block has been instrumental in preparing UCPs with varying dimensionalities. nih.govacs.org The steric effects of N-donor ligands, when used in conjunction with ligands like DPO, can significantly influence the coordination environment and, consequently, the final dimensionality of the polymer, leading to structures such as single chains, double chains, or 2D sheets. osti.gov The ability to direct the assembly towards a specific dimensionality is a crucial aspect of crystal engineering, enabling the design of materials with desired properties. One-dimensional uranyl coordination polymers have been synthesized, for instance, through the use of 2,2'-bipyridine, resulting in chains of uranyl polyhedra. figshare.com

Metal-Organic Framework (MOF) and Coordination Polymer Formation

The unique structural characteristics of this compound make it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Its ability to act as a bridging ligand is fundamental to the creation of extended, porous structures with potential applications in various fields.

Rational Design of 1D Chain, 2D Sheet, and 3D Grid Architectures

The rational design of coordination polymers with specific architectures—such as one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) grids—is a central theme in crystal engineering. researchgate.net The use of 4,4'-bipyridine (B149096) and its derivatives, including the N,N'-dioxide, has been pivotal in the discovery of a wide array of coordination polymers with novel topologies. rsc.org

The final architecture is dependent on several factors, including the coordination geometry of the metal ion and the nature of the ligands. For instance, the combination of 2,5-dihydroxy-1,4-benzoquinone (B104904) and 4,4'-bipyridyl with different metal ions has been shown to produce 1D zigzag chains or 2D net structures. nih.govnih.govacs.org Similarly, the reaction of silver(I) salts with 4,4'-dipyridyldisulfide can yield structures ranging from 1D zigzag chains to 2D sheets. rsc.org This demonstrates the high degree of control that can be achieved in synthesizing materials with predetermined dimensionalities and properties.

Topological Analysis of Coordination Networks (e.g., sql, hxl, CdSO₄-like nets, pcu topology)

The intricate networks formed by the coordination of ligands like this compound can be described and classified using topological analysis. This approach simplifies the complex structures into nodes (metal centers) and linkers (organic ligands), allowing for a systematic understanding of their connectivity.

Common topological types observed in coordination networks include:

sql (square lattice): A 2D topology where each node is connected to four others, forming a square grid.

hxl (hexagonal lattice): A 2D topology resembling a honeycomb structure.

CdSO₄-like nets: A 3D topology based on the structure of cadmium sulfate.

pcu (primitive cubic unit): A simple 3D topology where nodes occupy the corners of a cube.

The formation of a specific topology is influenced by the coordination preferences of the metal ion and the geometry of the organic linker. For example, two-dimensional coordination networks with a (4,4) net topology have been observed in structures containing derivatives of 4,4'-bipyridine. researchgate.net In some cases, novel and more complex topologies can emerge, as seen in a three-dimensional silver(I) coordination polymer with a new type of 4,4,4,4-connected net. nih.gov

Interpenetration Phenomena in Framework Materials

Interpenetration is a common phenomenon in the realm of MOFs and coordination polymers, where two or more independent frameworks grow through each other without being covalently bonded. rsc.orgnih.gov This can significantly impact the properties of the material, such as its porosity and stability. researchgate.net

Supramolecular Chemistry and Crystal Engineering

Non-Covalent Interactions Driving Self-Assembly

The spontaneous organization of 4,4'-dipyridyl N,N'-dioxide hydrate (B1144303) into complex supramolecular frameworks is directed by a combination of non-covalent forces. These interactions, though individually weak, collectively determine the three-dimensional arrangement of molecules within the crystal lattice.

O—H⋯O Interactions: The water of hydration is fundamental in linking the organic molecules through the formation of robust O—H⋯O hydrogen bonds with the N-oxide oxygen atoms, leading to the creation of extensive networks. nih.gov In the crystal, the three primary components are interconnected by O-H⋯O hydrogen bonds, forming a three-dimensional network. nih.gov

C—H⋯O Interactions: Beyond the more conventional hydrogen bonds, weaker C—H⋯O interactions further stabilize the crystal packing. Hydrogen atoms attached to the pyridyl rings can form these bonds with the oxygen atoms of the N-oxide groups or with adjacent water molecules. nih.gov These interactions are crucial in linking molecular ladders into a three-dimensional structure. nih.gov

N—H⋯O Interactions: When co-crystallized with molecules featuring N-H donor functionalities, 4,4'-dipyridyl N,N'-dioxide readily participates in N—H⋯O hydrogen bonds. The N-oxide oxygen atom is an effective acceptor for the hydrogen from the N-H group, a type of interaction also observed in its crystal structures. nih.gov These synthons have proven to be robust in various drug-coformer systems. rsc.orgresearchgate.net

The aromatic pyridyl rings of 4,4'-dipyridyl N,N'-dioxide are prone to engaging in π–π stacking interactions. This occurs through the overlap of electron-rich π-systems of adjacent rings, with geometries ranging from face-to-face to offset arrangements. These interactions often lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal structure, working in concert with hydrogen bonding to define the final supramolecular architecture.

Pnictogen bonding, a non-covalent interaction involving a Group 15 element such as antimony (Sb) acting as an electrophilic center, has been observed in co-crystals of 4,4'-dipyridyl N,N'-dioxide. The antimony atom interacts with the electron-rich oxygen atom of the N-oxide group. acs.orgpolimi.it Single crystal X-ray analysis has confirmed that Sb···O pnictogen bonds play a major role in the formation of co-crystals with compounds like SbF3. acs.orgpolimi.itresearchgate.net Theoretical analyses, including Molecular Electrostatic Potential and Natural Bond Orbital studies, have further validated the significance of this interaction in the self-assembly process. acs.orgpolimi.it

Halogen bonding is another critical non-covalent interaction utilized in the crystal engineering of 4,4'-dipyridyl N,N'-dioxide. In this interaction, a halogen atom acts as an electrophilic species, forming a bond with the Lewis basic oxygen atom of the N-oxide group. nih.gov The electron density of the halogen-bonded complex between 4,4'-dipyridyl-N,N'-dioxide and 1,4-diiodotetrafluorobenzene (B1199613) has been studied, confirming the nature of this interaction. chemicalbook.comchemdad.com This molecule is known to form halogen-bonded co-crystals when electron-density acceptors like 1,4-diiodo-tetrafluoro-benzene are used. acs.orgpolimi.itresearchgate.netacs.org

Co-crystal Formation and Design

The capacity of 4,4'-dipyridyl N,N'-dioxide hydrate to engage in a multitude of non-covalent interactions makes it an exemplary building block for the design and synthesis of co-crystals.

To understand the hierarchy of non-covalent interactions, competitive co-crystallization experiments are employed. These studies reveal which interactions are favored under specific conditions. For instance, when 4,4'-dipyridyl N,N'-dioxide is introduced to both a halogen bond donor and a pnictogen bond donor, the resulting co-crystal indicates the dominant interaction. In experiments involving SbF3 (a pnictogen bond donor), water (a hydrogen bond donor), and 1,4-diiodo-tetrafluoro-benzene (a halogen bond donor), it was found that the pnictogen bond with antimony prevailed over both hydrogen and halogen bonds in driving the co-crystal formation. acs.orgpolimi.itresearchgate.netacs.org This demonstrates the robustness of the Sb···O pnictogen bond in this particular system.

Interaction Donor Moiety Acceptor Moiety Significance in Crystal Assembly
Hydrogen Bond (O—H⋯O) Water (O-H)4,4'-Dipyridyl N,N'-dioxide (N-O)Forms extensive 3D networks, linking the organic and water components. nih.gov
Hydrogen Bond (C—H⋯O) 4,4'-Dipyridyl N,N'-dioxide (C-H)Nitrate (B79036) Anion (O)Links ladder-like structures into a 3D framework. nih.gov
Hydrogen Bond (N—H⋯O) Amine (N-H)4,4'-Dipyridyl N,N'-dioxide (N-O)Contributes to the formation of stable supramolecular synthons. nih.gov
π–π Stacking Pyridyl RingPyridyl RingContributes to the formation of columnar stacks and sheet-like structures.
Pnictogen Bond (Sb···O) Antimony Trifluoride (Sb)4,4'-Dipyridyl N,N'-dioxide (N-O)Proven to be a dominant interaction in competitive co-crystallization, directing self-assembly. acs.orgpolimi.it
Halogen Bond (I···O) 1,4-Diiodotetrafluorobenzene (I)4,4'-Dipyridyl N,N'-dioxide (N-O)A key interaction for forming co-crystals, though can be secondary to pnictogen bonding in competitive scenarios. acs.orgpolimi.it

Influence of Solvent and Tecton Identity

The final architecture of a supramolecular assembly is not solely dependent on the primary building block but is highly sensitive to the chemical environment, specifically the solvent and the nature of the co-formers, or tectons, used in crystallization.

The choice of solvent can dictate the resulting crystal structure by participating in the supramolecular interactions or by influencing the solubility and conformation of the interacting molecules. researchgate.net Solvents can be incorporated directly into the crystal lattice, forming solvates, or can mediate interactions between tectons without being included in the final structure. For instance, the use of different alcohols, such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or n-butanol (n-BuOH), in the crystallization of complexes can lead to the selective coordination of the alcohol or water molecules to a metal center, significantly altering the final network. mdpi.com In the case of 4,4'-Dipyridyl N,N'-dioxide (bpdo), reactions with metal salts in methanol are known to produce a variety of coordination polymers, including 1D chains and 2D sheets. chemicalbook.com Hydrothermal reactions, where water is the solvent, can result in three-dimensional grid-like coordination polymers with metal ions like Zn²⁺ and Cd²⁺. chemicalbook.com

The identity of the co-crystallizing agent, or tecton, is a critical determinant of the supramolecular synthon—the robust and predictable interaction pattern that forms the basis of the crystal structure. When 4,4'-Dipyridyl N,N'-dioxide is combined with different types of tectons, a variety of interactions come into play:

Coordination Bonds: With transition metal ions (e.g., Zn(II), Cu(II), Fe(III)), the N-oxide oxygen atoms act as ligands, forming strong coordination bonds that lead to the assembly of coordination polymers. researchgate.netrsc.org The geometry of the resulting network is influenced by the coordination preference of the metal ion and the presence of competing ligands. researchgate.net

Hydrogen Bonding: With proton donors like carboxylic acids or even in protonated forms, the N-oxide groups are excellent hydrogen bond acceptors. researchgate.netacs.org The diprotonated form of bpdo, for example, forms strong O-H···Cl hydrogen bonds with chloride anions to create one-dimensional networks. acs.org Co-crystallization with dicarboxylic acids can lead to predictable acid-pyridine heterosynthons. acs.orgmdpi.com

Halogen Bonding: The oxygen atoms of the N-oxide groups can also act as halogen bond acceptors. In the presence of a halogen bond donor like 1,4-diiodotetrafluorobenzene, a strong I···O interaction directs the assembly of the components into one-dimensional infinite chains. nih.gov

The interplay between the solvent and the identity of the tectons provides a powerful toolkit for chemists to create a wide range of crystalline materials with tailored structures.

Table 1: Influence of Tecton and Solvent on Supramolecular Architectures of 4,4'-Dipyridyl N,N'-dioxide (bpdo)

Co-TectonSolvent/MethodPrimary InteractionResulting ArchitectureReference
ZnBr₂Solvathermal/LayeringCoordination Bond (Zn-O)2D Coordination Polymer or Discrete Trimetallic Molecules researchgate.net
Zn(II) saltsMethanolCoordination Bond (Zn-O)Coordination complexes with various binding modes rsc.org
Strong Acid (HCl)Liquid-Gas DiffusionHydrogen Bond (O-H···Cl)1D H-bonded network of diprotonated bpdo acs.org
1,4-diiodotetrafluorobenzeneNot SpecifiedHalogen Bond (I···O)1D infinite chains nih.gov
Cd²⁺/Zn²⁺HydrothermalCoordination Bond (M-O)3D grid-like coordination polymers chemicalbook.com
Piperonylic AcidMethanolHydrogen Bond (O-H···N)Binary cocrystal with 1:1 molar ratio mdpi.com
Cinnamic AcidMethanolHydrogen Bond (O-H···N)Binary cocrystal with 2:1 molar ratio mdpi.com
*Studies conducted with 4,4'-bipyridine (B149096), the non-oxidized analogue, illustrating the principle of acid-pyridine heterosynthon formation.

Engineering of Supramolecular Architectures

Directing Crystal Growth and Morphology

The external shape, or morphology, of a crystal is a macroscopic expression of its internal periodic structure. However, the conditions of crystallization can significantly influence which crystal faces grow fastest, thereby altering the final habit. Controlling crystal morphology is crucial as it affects key material properties such as solubility and processability.

The choice of solvent is a primary tool for directing crystal habit. researchgate.net Solvents can selectively adsorb to specific crystal faces through intermolecular interactions, inhibiting growth on those faces and promoting the development of others. mdpi.com This can change the crystal's appearance from, for example, fine needles to well-defined prisms or plates. researchgate.net For instance, studies on other organic molecules have shown that changing the crystallization solvent from methanol to n-butanol can transform a lamellar (plate-like) morphology to more three-dimensional shuttle-shaped crystals. mdpi.com The formation of solvates, where solvent molecules are incorporated into the lattice, provides another mechanism through which the solvent directly impacts crystal structure and, consequently, its morphology. researchgate.net Crystallization techniques such as slow evaporation, solvent layering, and hydrothermal methods also provide handles to control the kinetic and thermodynamic factors of crystal growth, thereby influencing the size and quality of the resulting crystals. researchgate.net

Tuning Pore Structures and Channels within Networks

A key objective in designing crystalline networks with 4,4'-Dipyridyl N,N'-dioxide is the creation of porous materials. These materials feature channels or cavities within their structure that can be utilized for applications such as gas storage and separation. The ability to precisely tune the size and chemical nature of these pores is a sophisticated goal of crystal engineering.

One effective strategy for tuning pore size is through a crystal engineering approach where the building blocks of a coordination network are systematically varied. nih.govresearchgate.net For networks built from 4,4'-Dipyridyl N,N'-dioxide and metal linkers, the dimensions of the pores can be modified by:

Altering the Ligand: While the 4,4'-Dipyridyl N,N'-dioxide acts as a linear "strut," introducing other ligands of different sizes or functionalities into the coordination sphere of the metal can change the spacing and geometry of the network.

Varying the Metal Ion: Different metal ions have distinct coordination numbers and preferred geometries (e.g., tetrahedral, octahedral), which directly impacts the topology of the network and the resulting pore structure.

Creating Interpenetrated Networks: It is common for porous frameworks to form two or more independent networks that are intertwined. This interpenetration can significantly reduce the effective pore size of the material. Controlling the degree of interpenetration, often influenced by solvent and temperature, is a method for fine-tuning porosity.

By rationally selecting the tectons (metal ions, co-ligands) and controlling the synthesis conditions (solvent, temperature), it is possible to engineer supramolecular isomers—materials with the same chemical composition but different network topologies and, therefore, different pore sizes. nih.govresearchgate.net This allows for the design of materials with high selectivity for specific molecules, enabling applications like the size-exclusive sieving of gases. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4,4'-dipyridyl N,N'-dioxide hydrate (B1144303) at the molecular level. These methods offer detailed insights into the electron distribution, molecular geometry, and bonding characteristics that govern its physical and chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a primary tool for investigating the structural and electronic properties of 4,4'-dipyridyl N,N'-dioxide and its derivatives. DFT calculations, particularly using methods like B3LYP with basis sets such as 6-311G(d,p), have been employed to optimize the molecular geometry of the parent molecule, 4,4'-bipyridyl N,N'-dioxide. nih.govresearchgate.net

The N-O bond distance is another important parameter studied using DFT. nih.govresearchgate.net These calculations show that the bond length is influenced not only by the electronic nature of the pyridine (B92270) rings but also by the intermolecular interactions present in the crystal structure. nih.govresearchgate.net For the hydrated form, the presence of water molecules would be expected to further influence these parameters through hydrogen bonding interactions with the N-oxide oxygen atoms.

ParameterDFT Optimized ValueReference
N-O bond distance1.325 (2) Å nih.govresearchgate.net
Dihedral angle (pyridine rings)59.40 (8) ° nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for understanding the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For pyridine N-oxides, MEP studies are crucial for predicting sites of protonation and susceptibility to electrophilic and nucleophilic attack. nih.gov

In pyridine N-oxide systems, the oxygen atom of the N-oxide group is a region of high negative electrostatic potential, making it a primary site for electrophilic attack and hydrogen bond formation. nih.govnih.gov This is a key factor in the formation of the hydrated crystal, where water molecules act as hydrogen bond donors to the N-oxide oxygens. nih.gov

MEP analysis of substituted pyridines has shown that the reactivity of the heterocyclic nitrogen and the N-oxide oxygen can be finely tuned by the presence of different functional groups. nih.gov In 4,4'-dipyridyl N,N'-dioxide, the two N-oxide groups are the most prominent nucleophilic sites, which is a determining factor in its role as a ligand in coordination polymers.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, corresponding to the classic Lewis structure representation. uni-muenchen.de This method allows for the quantitative analysis of donor-acceptor interactions, which are crucial for understanding delocalization effects and intermolecular forces. uni-muenchen.dewisc.edu

For pyridine N-oxides, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen atom to the antibonding orbitals of the pyridine ring. This delocalization contributes to the stability of the molecule and influences its reactivity. wisc.edu

Modeling of Intermolecular Interactions

The structure and stability of 4,4'-dipyridyl N,N'-dioxide hydrate are largely governed by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. Computational modeling is essential for characterizing these interactions.

The primary intermolecular interaction in the hydrated crystal is the hydrogen bonding between the water molecules and the oxygen atoms of the N,N'-dioxide groups. nih.govresearchgate.net The N-oxide group is a strong hydrogen bond acceptor. rsc.org Studies on hydrogen bonding in pyridine N-oxide systems with water and other acids have shown that these interactions can be quite strong and play a significant role in the resulting supramolecular architecture. nih.govresearchgate.net

Prediction of Structural Features and Reactivity

Computational methods are powerful tools for predicting the structural features and reactivity of molecules like 4,4'-dipyridyl N,N'-dioxide. The inherent reactivity of pyridine N-oxides differs significantly from their parent pyridines. scripps.edu The N-oxide group enhances the reactivity of the pyridine ring towards both electrophiles and nucleophiles at the 2- and 4-positions. scripps.eduarkat-usa.org

For 4,4'-dipyridyl N,N'-dioxide, the N-oxide functionalities are predicted to be the most reactive sites for coordination with metal ions, which is consistent with its extensive use as a ligand in the construction of metal-organic frameworks and coordination polymers. rsc.org The computational prediction of its ability to act as a bidentate or bridging ligand is crucial for the rational design of new materials with desired topologies and properties. rsc.org

Furthermore, theoretical studies can predict the torsional potential of the molecule, which relates to the rotational barrier around the C-C bond connecting the two pyridine rings. aip.orgnih.gov This conformational flexibility is an important aspect of its coordination chemistry. The planarity or non-planarity of the molecule in a coordination complex can be influenced by steric and electronic factors, which can be modeled computationally.

Advanced Research Applications of 4,4 Dipyridyl N,n Dioxide Based Materials

Applications in Materials Science

The rigid, linear geometry of 4,4'-Dipyridyl N,N'-dioxide, combined with the coordinating capability of its N-oxide groups, makes it an exemplary component for the rational design of crystalline materials. It serves as a bridge between metal centers or as a hydrogen-bond acceptor, facilitating the construction of intricate and functional supramolecular architectures.

Building Blocks for Functional Framework Materials

4,4'-Dipyridyl N,N'-dioxide is extensively used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its ability to link metal centers allows for the creation of extended networks with diverse dimensionalities and topologies. Researchers have successfully employed this ligand to construct one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) frameworks.

For instance, it has been used to prepare 2D coordination polymers with Co(II) and a dicarboxylate co-ligand, as well as 3D grid-like coordination polymers with d¹⁰ metal ions such as Cd²⁺ and Zn²⁺. In some cases, it acts as a hydrogen-bond acceptor, connecting inorganic complexes to form doubly-interpenetrated frameworks with notable topological connectivity. The resulting materials often possess porous structures, which is a critical feature for subsequent applications in gas storage and separation.

Luminescent Materials (e.g., Luminescent MOFs)

The integration of 4,4'-Dipyridyl N,N'-dioxide into coordination polymers can yield materials with significant luminescent properties. The ligand itself can exhibit photoactivity, and its incorporation into frameworks with emissive metal centers, such as lanthanides or certain d-block metals, can lead to novel optical materials.

A notable example is a coordination polymer constructed from zinc(II) ions, the fumarate (B1241708) (fum) co-ligand, and 4,4'-bipyridine-N,N'-dioxide. This material, {[Zn(bpdo)(fum)(H₂O)₂]}n, demonstrates intrinsic white-light emission upon UV irradiation, which is a rare characteristic for a single-component coordination polymer. acs.orgrsc.org The broad emission spectrum covers the entire visible range from 400 to 800 nm and achieves an ultra-high color rendering index (CRI) of 92.1, making it a promising candidate for solid-state lighting applications. acs.orgrsc.org Furthermore, coordination networks involving emissive lanthanide ions like Europium(III) have been synthesized, where the framework structure is built using this versatile N-oxide ligand. nih.gov

Material Composition Key Luminescent Property Excitation Wavelength Emission Peak
Zinc-based CP{[Zn(bpdo)(fum)(H₂O)₂]}nWhite-light emission330 nm440 nm

Chromic Materials (e.g., Electrochromic, Photochromic Systems)

Recent research has unveiled the potential of 4,4'-Dipyridyl N,N'-dioxide as a photoactive component in chromic materials. Coordination polymers incorporating this ligand have been shown to exhibit photochromism, a reversible change in color upon exposure to light. This property is attributed to a photoinduced electron transfer mechanism. acs.org

Specifically, coordination polymers of 4,4'-bipyridine-N,N'-dioxide with both zinc(II) and manganese(II) have been synthesized and shown to be photoresponsive. acs.orgrsc.org Upon UV irradiation, these materials undergo a color change. In the case of the manganese-based polymer, {[Mn(bpdo)(fum)(H₂O)₂]}n, this photochromic behavior is accompanied by a change in magnetic properties (photomagnetism), which arises from the interaction between the photogenerated radicals and the Mn(II) centers. acs.org This discovery opens avenues for the development of multifunctional materials for applications in molecular switches, data storage, and smart devices.

Material Composition Chromic Property Mechanism Observed Effect
Zinc-based CP{[Zn(bpdo)(fum)(H₂O)₂]}nPhotochromismPhotoinduced Electron TransferReversible color change
Manganese-based CP{[Mn(bpdo)(fum)(H₂O)₂]}nPhotochromism & PhotomagnetismPhotoinduced Electron TransferColor and magnetic property change

Sensing Platforms (e.g., Arene Sensing, Methanol (B129727) Vapor Sensing)

The porous nature of many frameworks constructed with 4,4'-Dipyridyl N,N'-dioxide suggests their potential for use as sensing platforms. The pores and channels within these materials could selectively adsorb small molecules, leading to a detectable change in a physical property, such as luminescence or conductivity. While the broader class of MOFs, often using the related 4,4'-bipyridine (B149096) ligand, has been extensively studied for sensing applications including the detection of nitroaromatics and various solvents, specific examples detailing the use of 4,4'-Dipyridyl N,N'-dioxide-based materials for arene or methanol vapor sensing are not yet prominent in the scientific literature. However, the demonstrated ability to create stable, porous structures makes this an active area for future research.

Catalysis

The electronic properties of the N-oxide groups and the rigid bipyridine backbone make 4,4'-Dipyridyl N,N'-dioxide and its derivatives attractive ligands for catalysis. The oxygen atoms are effective coordination sites for metal ions, which can then act as Lewis acid catalytic centers.

Role as Ligand in Homogeneous and Heterogeneous Catalysis

Derivatives of 4,4'-Dipyridyl N,N'-dioxide have been successfully employed as chiral ligands in asymmetric catalysis. A recent study developed a novel class of C₂-symmetric chiral bipyridine-N,N'-dioxide ligands. When combined with a nickel(II) salt, these ligands form highly efficient and enantioselective catalysts for the tandem Michael addition/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles.

This catalytic system operates under mild conditions with low catalyst loading (as low as 2.0 mol%) and demonstrates a broad substrate scope, affording the desired 1H-Pyrazolo[3,4-b]pyridine products in high yields (85–97%) and with excellent enantioselectivity (up to 99% ee). This work highlights the significant potential of 4,4'-Dipyridyl N,N'-dioxide-based scaffolds in the development of advanced catalysts for producing chiral molecules, which are of high value in the pharmaceutical and fine chemical industries.

Catalyst System Reaction Type Key Features Yield Enantioselectivity
Chiral bipyridine-N,N'-dioxide / Ni(OTf)₂Asymmetric Michael addition/CyclizationLow catalyst loading, mild conditions85-97%up to 99% ee

Co-catalytic Activity (e.g., H₂ evolution)

The development of efficient and sustainable methods for hydrogen production is a critical area of renewable energy research. Photocatalytic and electrocatalytic water splitting are promising approaches, and the design of effective co-catalysts is paramount. While direct studies on "4,4'-Dipyridyl N,N'-dioxide hydrate" as a co-catalyst are limited, structurally related coordination polymers incorporating the 4,4'-bipyridine (a precursor to the N,N'-dioxide) or the N,N'-dioxide ligand itself have demonstrated significant potential in facilitating H₂ evolution.

These materials often feature transition metal centers, such as nickel (Ni) and cobalt (Co), which are known for their catalytic activity in water reduction. The dipyridyl-based ligands act as bridging units, creating robust and porous frameworks that can enhance charge separation and provide active sites for catalysis.

For instance, new 3D Ni and Co redox-active metal-organic frameworks based on ferrocenyl diphosphinate and 4,4'-bipyridine ligands have been synthesized and explored as stable electrocatalysts for the hydrogen evolution reaction (HER). rsc.org The electrochemical studies of these MOFs suggest that the reaction kinetics of the Ni-MOF are more favorable than those of the Co-MOF catalyst. rsc.org The introduction of the 4,4'-bpy linker in the Co-MOF significantly decreases the overpotential by approximately 440 mV in an organic medium and by 50 mV in an aqueous medium compared to a 1D cobalt polymer, indicating more favorable HER kinetics. rsc.org

Another study reported the development of new Ni(II)-based one-dimensional coordination polymers using bispyridyl linkers, including 4,4'-bipyridine. rsc.org These coordination polymers exhibited improved electrocatalytic activity towards both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) in 1.0 M KOH. rsc.org The catalyst featuring the 4,4'-bipyridine linker delivered a low HER onset potential and a small overpotential, with high current density and mass activity, comparable to commercial Pt/C catalysts. rsc.org

The table below summarizes the performance of some of these related coordination polymers in the hydrogen evolution reaction.

Catalyst/MaterialMetal CenterLinkerReaction ConditionsPerformance Metrics
3D Ni-MOFNiFerrocenyl diphosphinate, 4,4'-bipyridineElectrocatalysisFavorable reaction kinetics
3D Co-MOFCoFerrocenyl diphosphinate, 4,4'-bipyridineElectrocatalysis (aqueous & organic media)Overpotential reduction of up to 440 mV
1D Ni(II) CPNi9-anthracenyl-4'-benzoate, 4,4'-bipyridineElectrocatalysis (1.0 M KOH)Onset potential: ~-0.04 V vs. RHE; Overpotential: ~87 mV at -10 mA cm⁻²

Applications in Specific Organic Reactions (e.g., Suzuki-Miyaura Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Palladium complexes are the most common catalysts for this reaction, and the choice of ligand plays a crucial role in the catalyst's activity and stability. While there is a lack of specific reports on the use of "this compound" as a ligand in this context, palladium complexes with structurally similar substituted dipyridyl ligands have been investigated.

For example, a study on a 4,4'-di-tBu-2,2'-dipyridylpalladium(II) dichloride complex demonstrated high efficiency for the Suzuki coupling reaction of aryl iodides and bromides with phenylboronic acid in an alcohol solvent under aerobic conditions. researchgate.netasianpubs.org The reactions produced the desired coupling products in moderate to excellent yields. researchgate.netasianpubs.org

The electronic properties of the dipyridyl ligand are critical. The N-oxide groups in 4,4'-dipyridyl N,N'-dioxide are strong electron-donating groups, which can influence the electronic density at the metal center and, consequently, the catalytic activity. Research on palladium(II) complexes with various substituted pyridine (B92270) ligands has shown that the ligand's basicity, influenced by electron-donating or -withdrawing groups, significantly affects the physicochemical properties of the coordination compounds and their catalytic efficiency in Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org

The following table presents data from studies on palladium complexes with related dipyridyl ligands in the Suzuki-Miyaura cross-coupling reaction.

Catalyst/LigandPalladium SourceSubstratesReaction ConditionsYield
4,4'-di-tBu-2,2'-dipyridylPdCl₂(tBubpy)Aryl iodides/bromides and phenylboronic acidAlcohol solvent, aerobic conditionsModerate to excellent
N²,N⁶-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamidePd(II) complex4-bromotoluene and phenylboronic acidNot specified~100% conversion and yield
N²,N⁶-bis(2-nitrophenyl)pyridine-2,6-dicarboxamidePd(II) complex4-bromotoluene and phenylboronic acidNot specified~100% conversion and yield

Future Research Directions and Perspectives

Exploration of Novel Coordination Geometries and Metal Centers

The flexible nature of the 4,4'-dipyridyl N,N'-dioxide ligand, with its adaptable coordination angles at the oxygen donors, allows for significant structural diversity in the resulting coordination polymers. researchgate.net Future research will likely focus on exploring this flexibility to create novel coordination geometries that are currently rare or unknown. This includes moving beyond the typical one-dimensional chains and two-dimensional sheets to construct more complex and interpenetrating three-dimensional networks. rsc.org A notable example is the formation of a rare two-fold interpenetrating three-dimensional CdSO4-like net in a samarium complex. rsc.org

Furthermore, there is a growing interest in expanding the range of metal centers used in conjunction with this ligand. While d-block transition metals like zinc and cadmium have been extensively studied, the frontier lies in the exploration of lanthanide (f-block) and other less-common metal ions. researchgate.netchemicalbook.com Lanthanide complexes are of particular interest due to their unique photoluminescent and magnetic properties. nih.gov Research has already demonstrated the formation of layered coordination networks with lanthanide nitrates such as Ce, Pr, and Nd, creating 4^4 grids. nih.gov The coordination modes of the ligand with these metals can be varied, acting as terminal ligands, or as μ2, μ3, or μ4-bridges, leading to a rich variety of structural possibilities. nih.gov The combination of different metal ions, including those with both octahedral and tetrahedral coordination geometries within the same structure, presents another avenue for creating intricate and potentially functional materials. researchgate.net

Development of Green and Sustainable Synthetic Pathways

The increasing global emphasis on environmental sustainability is steering chemical synthesis towards greener methodologies. Future research on 4,4'-dipyridyl N,N'-dioxide and its derivatives will undoubtedly prioritize the development of environmentally benign synthetic routes. This includes moving away from traditional solvent-heavy methods towards more sustainable alternatives.

One promising approach is the use of hydrothermal and solvothermal methods, which often utilize water or other less harmful solvents. researchgate.netnih.gov These methods have already been successfully employed to create three-dimensional grid-like coordination polymers. researchgate.netchemicalbook.com Another key area of development is mechanochemical synthesis, a solvent-free technique that involves grinding solid reactants together. nih.gov This method has been shown to be effective in preparing cocrystals and coordination compounds, overcoming issues of low solubility often encountered in solution-based synthesis. nih.gov

Furthermore, research into the in situ generation of ligands during the synthesis process offers another pathway to more sustainable chemistry. For instance, new coordination polymers have been synthesized through the in situ formation of ligands like 4,4′-dipyridylsulfide (dps) and 4,4′-dipyridyltrisulfide (dpts) from a 4,4′-dipyridyldisulfide precursor under solvothermal conditions. rsc.org The direct functionalization of the 4,4'-bipyridine (B149096) skeleton to introduce various substituents is also an active area of research that can lead to more efficient and sustainable synthetic strategies. researchgate.net

Design of Multifunctional Materials with Tunable Properties

A significant driving force in modern materials science is the creation of multifunctional materials where several useful properties coexist and can be controlled or "tuned." 4,4'-Dipyridyl N,N'-dioxide is an excellent building block for such materials due to its inherent photoactive nature and its ability to mediate interactions between metal centers. acs.org

Future research will focus on designing materials where properties such as photochromism, luminescence, and magnetism can be precisely controlled. For example, coordination polymers have been synthesized that exhibit both photochromism and single-component white-light emission with a high color rendering index. acs.org In another instance, a manganese-based coordination polymer showed photomagnetic behavior, where the magnetic interaction between metal centers could be altered by light irradiation. acs.org

The tunability of these properties can be achieved by carefully selecting the metal ion and by modifying the supramolecular structure through the choice of counteranions or by the inclusion of guest molecules. The topology and dimensionality of the resulting structures have been shown to be dependent on the counteranion used, leading to different properties. researchgate.net The development of materials that exhibit chromic responses (color changes) to external stimuli like solvents (solvatochromism) is another exciting direction. mdpi.com The goal is to create "smart" materials that can respond to their environment in a predictable and useful way, with potential applications in sensing, data storage, and molecular switching. mdpi.com

Integration of 4,4'-Dipyridyl N,N'-dioxide into Hybrid Material Systems

The creation of hybrid materials, which combine the properties of organic and inorganic components, is a powerful strategy for developing advanced materials with enhanced or novel functionalities. 4,4'-Dipyridyl N,N'-dioxide is an ideal candidate for incorporation into such systems.

A key area of future research will be the integration of this ligand into metal-organic frameworks (MOFs). chemicalbook.commdpi.com MOFs are porous materials with a wide range of applications, including gas storage, separation, and catalysis. The incorporation of 4,4'-dipyridyl N,N'-dioxide can introduce new functionalities, such as luminescence for sensing applications or redox activity for catalytic processes. chemicalbook.com For example, it has been used in the preparation of a magnesium-based luminescent MIL-53 MOF. chemicalbook.com

Beyond MOFs, there is potential for integrating this ligand into other hybrid systems. This could involve creating composite materials with polymers, nanoparticles, or other functional molecules. mdpi.com For instance, the ligand could be used to functionalize the surface of nanoparticles to control their assembly or to impart specific recognition properties. The development of three-dimensional inorganic/organic hybrid materials, such as those combining the ligand with polyoxometalates, has already been demonstrated and represents a promising avenue for creating materials with unique catalytic and electronic properties. nih.gov

Advanced Computational Studies for Predictive Material Design

As the complexity of materials based on 4,4'-dipyridyl N,N'-dioxide increases, the role of computational modeling in predicting their structure and properties becomes ever more crucial. Advanced computational techniques, such as Density Functional Theory (DFT), can provide valuable insights that guide experimental synthesis and accelerate the discovery of new materials. nih.govenergy.gov

Future research will increasingly rely on computational studies to predict the stereoselectivities of reactions catalyzed by chiral bipyridine N,N'-dioxide complexes, aiding in the design of more efficient and selective catalysts. scispace.com Computational toolkits are being developed to automate the process of optimizing transition-state structures, making the prediction of catalytic outcomes more accessible. scispace.com

Furthermore, computational screening can be used to identify promising new material candidates for specific applications, such as in bio-separation technologies. energy.gov By modeling the interactions between the ligand-based materials and target molecules, researchers can predict their performance as sorbents or separation media. energy.gov The combination of molecular modeling with machine learning and data science methods will enhance the predictive power of these computational approaches, bridging the gap between molecular-level understanding and macroscopic material properties. energy.gov This predictive capability will be instrumental in the rational design of multifunctional materials with precisely tailored properties. nih.gov

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4,4'-Dipyridyl N,N'-dioxide hydrate in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods or ventilated enclosures to minimize inhalation risks .
  • Storage : Store in a cool, dry place away from incompatible reagents (e.g., strong acids, oxidizers). Ensure containers are sealed to prevent moisture absorption.
  • Spill Management : Use inert absorbents (e.g., vermiculite) for solid spills. Avoid dry sweeping to prevent aerosol formation.
  • First Aid : For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline solution for 20 minutes and seek medical attention .

Q. How is this compound synthesized, and what are its key spectroscopic characterization methods?

  • Methodology :

  • Synthesis : Typically synthesized via oxidation of 4,4'-bipyridine using hydrogen peroxide or peracetic acid in aqueous or organic solvents. Hydration occurs during crystallization .
  • Characterization :
  • FT-IR : Peaks at ~1250 cm⁻¹ (N-O stretch) and ~3400 cm⁻¹ (O-H from hydrate).
  • NMR : 1H^1H NMR in D₂O shows pyridyl proton signals at δ 7.5–8.5 ppm.
  • XRD : Confirms hydrate formation via lattice water peaks (~10°–15° 2θ) .

Advanced Research Questions

Q. How does this compound facilitate pnictogen bonding (PnB) in co-crystal engineering, and how does this compare to halogen/hydrogen bonds?

  • Methodology :

  • Experimental Design : Co-crystallize with SbF₃ (a strong PnB donor) in methanol/tetrahydrofuran. Compete with halogen donors (e.g., 1,4-diiodotetrafluorobenzene) or water to assess interaction dominance .
  • Analysis :
  • X-ray Crystallography : Measures Sb···O distances (2.5–2.8 Å) and bond angles (>150°). Compare with halogen bond (I···O) geometries.
  • Natural Bond Orbital (NBO) : Quantifies stabilization energies (E(2) > 15 kcal/mol for Sb···O vs. <10 kcal/mol for I···O).
  • Findings : PnB prevails due to Sb's high σ-hole polarity, enabling stronger electrostatic interactions than halogen or hydrogen bonds .

Q. What role does this compound play in designing metal-organic frameworks (MOFs) with enhanced CO₂ reduction activity?

  • Methodology :

  • MOF Synthesis : Ligand is grafted onto carbon nitride (CN) via coordination with transition metals (e.g., Rh or Co). Use solvothermal methods in acetonitrile/TEOA .
  • Performance Testing :
  • Electrocatalysis : Measure CO₂-to-CO Faradaic efficiency using gas chromatography.
  • Stability : Assess via cyclic voltammetry (1,000 cycles) and XRD post-testing.
  • Results : Rh-coordinated MOFs show >80% CO selectivity due to ligand-mediated electron transfer and suppressed H₂ evolution .

Q. How can researchers resolve contradictions in crystallographic data when this compound forms polymorphic structures?

  • Methodology :

  • Variable-Temperature XRD : Identify phase transitions (e.g., hydrate ↔ anhydrous) by heating samples from 25°C to 150°C.
  • Computational Modeling : Use density functional theory (DFT) to compare lattice energies of polymorphs.
  • Validation : Pair with 121/123Sb^{121/123}Sb NQR spectroscopy to detect subtle Sb···O bond variations in different polymorphs .

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